molecular formula C13H18 B087797 2-Prop-1-enyl-p-cymene CAS No. 14374-92-6

2-Prop-1-enyl-p-cymene

Cat. No. B087797
CAS RN: 14374-92-6
M. Wt: 174.28 g/mol
InChI Key: IRICXAFZMINCTB-UHFFFAOYSA-N
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Description

“2-Prop-1-enyl-p-cymene” is a chemical compound that is used as a fragrance agent and has a green type odor . It is also known as “verdoracine” and is supplied by several companies for use in the industry of flavors and fragrances .

Scientific Research Applications

Antimicrobial Applications

2-Prop-1-enyl-p-cymene, commonly known as p-Cymene, exhibits significant antimicrobial properties. It is found in over 100 plant species used for medicinal and food purposes and demonstrates effectiveness against a range of microbial agents. This property is particularly important due to the rising concern over antimicrobial resistance and the need for new substances with antimicrobial capabilities. However, more studies are required for definitive recommendations on its use in human healthcare and biomedical applications (Marchese et al., 2017).

Catalysis and Chemical Synthesis

p-Cymene has been used in various catalytic processes and chemical syntheses. For example, it has been employed as a solvent in enzyme-catalyzed reactions, showcasing its potential in sustainable chemistry applications (Iemhoff et al., 2018). Additionally, its derivatives have been utilized in the synthesis of complex chemical structures, such as ruthenium complexes, which have potential applications in medicinal chemistry and materials science (Pelagatti et al., 2005).

Anticancer Activity

There is emerging evidence of the anticancer activity of p-Cymene-based compounds. Specific ruthenium(II)-arene complexes containing p-Cymene have shown potent antivascular effects, which may have implications for cancer treatment (Clavel et al., 2015).

Organic Chemistry and Material Science

In the field of organic chemistry, p-Cymene has been used as a key component in the synthesis of various organic compounds, such as indenols and benzofulvenes. These compounds have potential applications in material science and drug development (Chinnagolla & Jeganmohan, 2012). Additionally, p-Cymene-based complexes have been studied for their thermochemical properties, contributing to a better understanding of ligand substitution reactions in organometallic chemistry (Serron et al., 1998).

Safety And Hazards

“2-Prop-1-enyl-p-cymene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, has acute inhalation toxicity, is suspected of damaging fertility or the unborn child, and may be fatal if swallowed and enters airways .

properties

IUPAC Name

1-methyl-4-propan-2-yl-2-prop-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-5-6-13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRICXAFZMINCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C=CC(=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864501
Record name Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Prop-1-enyl-p-cymene

CAS RN

14374-92-6
Record name 1-Methyl-4-(1-methylethyl)-2-(1-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14374-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014374926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-prop-1-enyl-p-cymene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.846
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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